4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Overview
Description
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is a chemical compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from benzene. The first step involves the bromination of benzene to form 4-bromobenzene. Subsequently, the bromobenzene undergoes sulfonation to introduce the sulfonamide group. Finally, the hydroxymethyl group is added through a substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the bromine atom or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Brominated phenols, sulfonic acids.
Reduction: Amines, hydroxylamines.
Substitution: Different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.
Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and antimicrobial effects. These properties are being explored for potential medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in these interactions, affecting various biochemical pathways.
Molecular Targets and Pathways:
The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.
It can modulate signaling pathways, influencing processes such as inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
4-hydroxy-2-quinolones
Indole derivatives
Properties
IUPAC Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSUSXZDKCBNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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